Lipophilicity Tuning: LogP Differential
The methylene linker in the target compound increases molecular flexibility and slightly elevates lipophilicity compared to its direct N-aryl counterpart. The measured LogP for 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one is 2.24, whereas the N-aryl analog 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one has a calculated LogP of 2.05 (estimated via fragment-based methods due to absence of experimental LogP) [1]. This +0.19 log unit difference can translate to a ~55% increase in partition coefficient (LogP shift of 0.19 ≈ 10^0.19 ≈ 1.55×), which may enhance membrane permeability in cellular assays while still remaining within favorable lead-like space (LogP < 3).
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.24 (experimental, Fluorochem data) |
| Comparator Or Baseline | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one: Calculated LogP 2.05 (ChemAxon estimate) |
| Quantified Difference | ΔLogP = +0.19 (target is ~1.55× more lipophilic) |
| Conditions | Standard LogP estimation; experimental value from vendor SDS (Fluorochem), comparator value from in silico fragment-based prediction |
Why This Matters
Modest lipophilicity gains can improve passive membrane permeability without exceeding the LogP 3 threshold commonly associated with poor drug-like properties, making the target compound a strategically balanced intermediate for CNS or intracellular target programs.
- [1] ChemAxon (2025). LogP prediction for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one (CAS 339029-35-5). Retrieved from https://chemicalize.com/ View Source
